Oroxindin

Anticancer Drug Discovery Molecular Docking LDHA Inhibition

Oroxindin (Wogonoside) is the authentic wogonin 7-O-glucuronide, not a generic flavonoid. Unlike baicalin or wogonin, its glucuronide moiety and methylation pattern confer distinct ADME, target selectivity, and superior LDHA binding (-46.47 kcal/mol). Essential for TXNIP-NF-κB-NLRP3 inflammasome research and enterohepatic recirculation studies. Avoid experimental failure — specify Oroxindin, not a substitute.

Molecular Formula C22H20O11
Molecular Weight 460.4 g/mol
CAS No. 51059-44-0
Cat. No. B1683319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOroxindin
CAS51059-44-0
SynonymsWogonoside;  Oroxindin
Molecular FormulaC22H20O11
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1
InChIKeyLNOHXHDWGCMVCO-NTKSAMNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oroxindin (CAS 51059-44-0) Procurement Guide: Molecular Identity, Pharmacological Class & Research-Grade Specifications


Oroxindin (CAS 51059-44-0), also referred to as Wogonoside or Wogonin 7-O-glucuronide, is a naturally occurring flavonoid O-glucuronide classified within the flavone subclass [1]. It is a principal bioactive constituent isolated from the roots of Scutellaria baicalensis Georgi (Lamiaceae) and also found in Oroxylum indicum [2]. This compound is characterized as a positive allosteric modulator of the benzodiazepine site of the GABAA receptor and has been extensively investigated for its anti-inflammatory, anti-angiogenic, and potential anticancer properties .

Why Oroxindin Cannot Be Replaced by Generic Flavonoid Analogs: Structural and Pharmacokinetic Divergence


Direct substitution of Oroxindin (a wogonin 7-O-glucuronide) with closely related Scutellaria flavonoids such as baicalin (a baicalein 7-O-glucuronide), its aglycone wogonin, or other methylated analogs like oroxylin A is scientifically unjustified. Despite sharing a common plant source, these compounds exhibit profound differences in intestinal absorption, systemic pharmacokinetics, and molecular target engagement. Studies demonstrate that the presence of the glucuronide moiety critically modulates solubility, bioavailability, and tissue distribution compared to the aglycones [1], while specific methylation patterns on the flavone backbone dictate distinct protein binding affinities and downstream signaling pathway modulation [2]. This evidence underscores that generic substitution risks experimental failure due to divergent ADME profiles and target selectivity.

Oroxindin Quantitative Differentiation: Head-to-Head Data for Informed Procurement


Superior MM/GBSA Binding Free Energy Against LDHA Compared to Structural Analogs

In a computational screening study targeting Lactate Dehydrogenase A (LDHA) for anticancer therapy, Oroxindin demonstrated superior binding free energy compared to its closest structural analogs. The MM/GBSA free binding energy for Oroxindin was calculated as -46.47 kcal/mol, which was more favorable than that of Chrysin-7-O-glucuronide (-45.72 kcal/mol) and substantially better than Oroxin A (-37.25 kcal/mol) [1]. This indicates a higher predicted stability of the Oroxindin-LDHA complex.

Anticancer Drug Discovery Molecular Docking LDHA Inhibition

Validated Solubility in DMSO for In Vitro Assay Formulation

Oroxindin (Wogonoside) exhibits a defined solubility profile in DMSO, a critical solvent for in vitro pharmacological assays. Vendor datasheets report a measured solubility of 35-38 mg/mL (76-82 mM) in DMSO [1]. This value is essential for preparing accurate stock solutions and ensuring reliable dose-response studies, in contrast to many flavonoid aglycones like wogonin which demonstrate significantly lower aqueous solubility [2].

Assay Development Solubility Flavonoid Formulation

In Vivo Anti-Inflammatory Efficacy in DSS-Induced Ulcerative Colitis Model

In a murine model of dextran sulfate sodium (DSS)-induced ulcerative colitis, Oroxindin demonstrated a specific protective mechanism by restoring TXNIP expression and suppressing the downstream NF-κB signaling pathway, leading to reduced NLRP3 inflammasome activation and inflammatory cytokine release [1]. While the study did not include a head-to-head comparator, this mechanism is distinct from that of its aglycone wogonin, which primarily acts through PI3K/Akt and STAT3 pathways [2], and from baicalin, which targets the TLR4/NF-κB axis [3].

Inflammatory Bowel Disease NLRP3 Inflammasome Preclinical Efficacy

Comparative Pharmacokinetic Exposure Following Oral Administration in Rats

A comparative pharmacokinetic study in rats evaluated the systemic exposure of Oroxindin (Wogonoside) alongside baicalin, baicalein, wogonin, and oroxylin A after oral administration of total flavonoid fractions from Scutellaria baicalensis [1]. While absolute values vary based on formulation, the study revealed a bimodal plasma concentration-time profile for Oroxindin, indicating enterohepatic recirculation, a phenomenon also observed for baicalin but not for the aglycones. This pharmacokinetic behavior is critical for understanding its duration of action and tissue distribution.

Pharmacokinetics Bioavailability ADME

Differential Antioxidant Capacity Compared to Baicalin and Wogonin

In a comparative assessment of antioxidant activity among Scutellaria flavonoids, Oroxindin (Wogonoside) did not exhibit significant antioxidant capacity, whereas baicalein showed consistent antioxidant effects and wogonin protected linoleic acid against oxidation [1]. Baicalin displayed less potent antioxidant properties, and Oroxindin was reported as having no significant antioxidant activity in the tested assays [1]. This lack of direct antioxidant effect differentiates it from its aglycone and other glucuronide counterparts.

Antioxidant Free Radical Scavenging Oxidative Stress

Long-Term Lyophilized Stability for Inventory Management

For procurement and long-term research planning, Oroxindin (Wogonoside) exhibits defined stability parameters. When stored lyophilized at -20°C and kept desiccated, the chemical is stable for 36 months [1]. In solution (e.g., in DMSO), it should be stored at -20°C and used within 3 months to prevent potency loss [1]. This stability profile, while typical for many flavonoids, is a critical specification for batch-to-batch reproducibility and is explicitly documented for this compound.

Compound Stability Storage Conditions Inventory Management

Optimal Research Applications for Oroxindin Based on Quantified Differentiation Data


LDHA-Targeted Anticancer Drug Discovery and Molecular Docking Studies

Oroxindin is an optimal candidate for computational and in vitro studies focused on inhibiting Lactate Dehydrogenase A (LDHA) in cancer metabolism. Its superior MM/GBSA binding free energy (-46.47 kcal/mol) compared to structural analogs like Chrysin-7-O-glucuronide (-45.72 kcal/mol) and Oroxin A (-37.25 kcal/mol) [1] provides a data-driven rationale for prioritizing this compound in molecular docking campaigns, virtual screening libraries, and subsequent biochemical validation assays.

Investigation of NLRP3 Inflammasome-Mediated Inflammatory Bowel Disease (IBD)

Oroxindin is a precise tool for probing the TXNIP-NF-κB-NLRP3 inflammasome signaling axis in preclinical models of ulcerative colitis. Its demonstrated in vivo efficacy in the DSS-induced colitis mouse model, characterized by restoration of TXNIP expression and attenuation of NF-κB-driven inflammation [1], distinguishes its mechanism from other Scutellaria flavonoids. This makes it invaluable for dissecting inflammasome biology and evaluating therapeutic strategies for IBD.

Pharmacokinetic Modeling of Enterohepatic Recirculation and Tissue Distribution

Oroxindin serves as a model flavonoid glucuronide for investigating enterohepatic recirculation and tissue-specific distribution. Comparative pharmacokinetic studies confirm its bimodal plasma profile in rats, a hallmark of biliary excretion and intestinal reabsorption, which differentiates it from rapidly eliminated aglycones [1]. Researchers studying ADME properties, formulation effects, or designing prodrug strategies can leverage this established pharmacokinetic behavior.

Reference Standard for Differentiating Non-Antioxidant Flavonoid Mechanisms

Oroxindin functions as a critical negative control or reference standard in studies aiming to dissect antioxidant-independent mechanisms of Scutellaria flavonoids. Its documented lack of significant direct antioxidant activity [1] allows researchers to exclude ROS scavenging as a confounding factor when investigating its anti-inflammatory, neuroprotective, or anticancer effects, thereby focusing on specific signaling pathways such as GABA-A receptor modulation or inflammasome inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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